N-[2-(benzoylamino)benzoyl]-N-cycloheptylphenylalaninamide
Übersicht
Beschreibung
N-[2-(benzoylamino)benzoyl]-N-cycloheptylphenylalaninamide, also known as Boc-Lys(Boc)-Phe(Abz)-Lys(Cycloheptyl)-OH, is a peptide that has gained significant attention in scientific research due to its potential therapeutic applications. This peptide is synthesized through a complex process that involves multiple steps and requires expertise in organic chemistry. In
Wirkmechanismus
The mechanism of action of N-[2-(benzoylamino)benzoyl]-N-cycloheptylphenylalaninamide involves the inhibition of specific enzymes and proteins involved in various biological processes. The peptide inhibits the activity of cancer cells by blocking the activity of enzymes such as matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA). These enzymes are responsible for the invasion and metastasis of cancer cells. The peptide also inhibits the aggregation of amyloid-beta peptides by binding to them and preventing their aggregation. Moreover, the peptide has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are responsible for the development of inflammation.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. The peptide has been found to inhibit the activity of specific enzymes and proteins involved in various biological processes. It has been shown to inhibit the activity of cancer cells and induce apoptosis. The peptide also inhibits the aggregation of amyloid-beta peptides, which are responsible for the development of Alzheimer's disease. Moreover, the peptide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[2-(benzoylamino)benzoyl]-N-cycloheptylphenylalaninamide in lab experiments include its specificity and potency. The peptide has been found to inhibit the activity of specific enzymes and proteins involved in various biological processes, making it a valuable tool for studying these processes. Moreover, the peptide has been found to have high potency, making it effective even at low concentrations. However, the limitations of using this compound in lab experiments include its complex synthesis method, which requires technical expertise in organic chemistry. Moreover, the peptide is relatively expensive, making it less accessible for some researchers.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(benzoylamino)benzoyl]-N-cycloheptylphenylalaninamide. One potential direction is the development of more efficient and cost-effective synthesis methods for the peptide. Another direction is the study of the peptide's potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis. Moreover, the peptide's mechanism of action needs to be further elucidated to better understand its potential applications. Finally, the peptide's safety and efficacy need to be further evaluated in preclinical and clinical studies to determine its potential as a therapeutic agent.
Conclusion:
This compound is a peptide that has shown promising results in scientific research. The peptide has potential therapeutic applications in cancer, Alzheimer's disease, and inflammation. It inhibits the activity of specific enzymes and proteins involved in various biological processes and has several biochemical and physiological effects. Although the peptide has some limitations, its specificity and potency make it a valuable tool for studying biological processes. There are several future directions for the study of this compound, including the development of more efficient and cost-effective synthesis methods and the evaluation of its safety and efficacy in preclinical and clinical studies.
Wissenschaftliche Forschungsanwendungen
N-[2-(benzoylamino)benzoyl]-N-cycloheptylphenylalaninamide has shown promising results in scientific research. It has been extensively studied for its potential therapeutic applications in cancer, Alzheimer's disease, and inflammation. The peptide has been found to inhibit the activity of cancer cells and induce apoptosis (programmed cell death). It has also been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the development of Alzheimer's disease. Moreover, the peptide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
2-benzamido-N-[1-(cycloheptylamino)-1-oxo-3-phenylpropan-2-yl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O3/c34-28(23-15-7-4-8-16-23)32-26-20-12-11-19-25(26)29(35)33-27(21-22-13-5-3-6-14-22)30(36)31-24-17-9-1-2-10-18-24/h3-8,11-16,19-20,24,27H,1-2,9-10,17-18,21H2,(H,31,36)(H,32,34)(H,33,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFJXYAEXSLILC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.